2-Cyclohexyl-1,3-thiazole-4-carboxylic acid chemical structure and properties
2-Cyclohexyl-1,3-thiazole-4-carboxylic acid chemical structure and properties
This guide serves as an authoritative technical monograph on 2-Cyclohexyl-1,3-thiazole-4-carboxylic acid , a critical heterocyclic building block in modern medicinal chemistry. It is designed for researchers requiring validated physicochemical data, synthetic protocols, and mechanistic insights into its application in drug discovery, particularly in kinase inhibition and peptidomimetic design.
[1]
Chemical Identity & Physicochemical Profile
2-Cyclohexyl-1,3-thiazole-4-carboxylic acid is a lipophilic, heteroaromatic scaffold. Unlike the flat phenyl-thiazole analogs, the cyclohexyl group at the C2 position introduces significant
| Property | Data |
| IUPAC Name | 2-Cyclohexyl-1,3-thiazole-4-carboxylic acid |
| CAS Registry Number | 923605-08-7 |
| Molecular Formula | |
| Molecular Weight | 211.28 g/mol |
| SMILES | OC(=O)c1csc(n1)C1CCCCC1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted pKa | 3.5 ± 0.2 (Carboxylic acid) |
| Predicted LogP | ~2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Synthetic Methodology
The most robust route to this scaffold is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an
Reaction Scheme
The synthesis proceeds in two stages:
-
Cyclization: Condensation of cyclohexanecarbothioamide with ethyl bromopyruvate to form the ethyl ester intermediate.
-
Hydrolysis: Saponification of the ester to yield the free carboxylic acid.
Figure 1: Step-wise Hantzsch synthesis pathway for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate
-
Reagents: Dissolve cyclohexanecarbothioamide (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Addition: Add ethyl bromopyruvate (1.05 equiv) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide. -
Workup: Cool to room temperature. Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous
. Extract with ethyl acetate ( ). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography ( , 0-20% EtOAc in Hexanes).
Step 2: Hydrolysis to the Carboxylic Acid
-
Reagents: Dissolve the ethyl ester (from Step 1) in a mixture of THF:Water (3:1).
-
Saponification: Add Lithium Hydroxide monohydrate (
, 2.0 equiv). Stir at ambient temperature for 12 hours. -
Isolation: Acidify the reaction mixture to pH ~3 using 1M HCl. The product often precipitates as a solid.
-
Filtration: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.
Analytical Characterization
To validate the structure, the following spectroscopic signatures are expected.
-
H NMR (500 MHz,
):- ~10.0–12.0 ppm (br s, 1H, -COOH ).
- ~8.10 ppm (s, 1H, Thiazole C5-H ). Diagnostic singlet.
- ~3.05 ppm (tt, 1H, Cyclohexyl C1-H ).
- ~1.20–2.20 ppm (m, 10H, Cyclohexyl methylene protons).
-
MS (ESI): Calculated
; Observed . -
IR (ATR):
-
~1700 cm
(C=O stretch, carboxylic acid). -
~2800–3000 cm
(C-H aliphatic stretch).
-
Medicinal Chemistry Applications
This scaffold is widely utilized in Fragment-Based Drug Discovery (FBDD). The carboxylic acid serves as a "warhead" for amide coupling, while the cyclohexyl group occupies hydrophobic pockets in target proteins.
Primary Target Class: Kinase Inhibitors Research indicates this moiety is effective in inhibiting Pim kinases (Pim-1, Pim-2, Pim-3), which are overexpressed in hematological malignancies. The thiazole ring acts as a bioisostere for other 5-membered heterocycles, providing unique hydrogen bonding vectors.
Figure 2: Strategic application of the scaffold in diverse therapeutic areas.
Structure-Activity Relationship (SAR) Insights:
-
C2-Position (Cyclohexyl): Provides bulk tolerance and hydrophobic interaction. Replacing this with a phenyl ring often reduces solubility and potency in aliphatic pockets.
-
C4-Position (Carboxyl): Critical vector for extending the molecule into the solvent-exposed region or hydrogen-bonding with the hinge region of kinases.
-
C5-Position (H): Can be substituted (e.g., halogenation) to tune electronic properties or block metabolic oxidation.
Handling & Safety (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2–8°C (Refrigerate), under inert atmosphere (
) to prevent slow oxidation or decarboxylation over long periods.
References
-
PubChem. "2-Cyclohexyl-1,3-thiazole-4-carboxylic acid (Compound)." National Library of Medicine. [Link]
- Hantzsch, A. "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)." Berichte der deutschen chemischen Gesellschaft, 1887.
- World Intellectual Property Organization. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use." WO2013045461A1.
-
Verma, A. et al. "Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial." Journal of Antimicrobial Chemotherapy, 2019.[2] [Link]
